molecular formula C14H14BrFN2O2 B6315483 Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate CAS No. 1394229-37-8

Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B6315483
CAS No.: 1394229-37-8
M. Wt: 341.17 g/mol
InChI Key: ZJULKXVJWZYVSV-UHFFFAOYSA-N
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Description

Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a pyrazole-based compound characterized by a 4-fluorophenyl substituent at position 3 and a 2-bromoethyl chain at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties . The 2-bromoethyl group serves as a versatile leaving group, enabling further functionalization in drug development, such as coupling reactions or prodrug synthesis .

Properties

IUPAC Name

ethyl 2-(2-bromoethyl)-5-(4-fluorophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrFN2O2/c1-2-20-14(19)13-9-12(17-18(13)8-7-15)10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJULKXVJWZYVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CCBr)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 4-Fluoroacetophenone with Diethyl Oxalate

4-Fluoroacetophenone reacts with diethyl oxalate in tetrahydrofuran (THF) under basic conditions (potassium tert-butoxide) to yield ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate (Table 1).

Table 1: Conditions for 1,3-Diketoester Synthesis

Starting MaterialReagentSolventBaseTemperatureYield (%)
4-FluoroacetophenoneDiethyl oxalateTHFKOtBu0°C → RT85–90

The reaction proceeds via Claisen condensation, with the base deprotonating the acetophenone α-hydrogen to form an enolate, which attacks the electrophilic carbonyl of diethyl oxalate.

Cyclization with Hydrazine

The 1,3-diketoester undergoes cyclization with hydrazine hydrate in ethanol to form the pyrazole ring. Substituted phenylhydrazines may introduce N1-aryl groups, but for this compound, unsubstituted hydrazine is used to retain a hydrogen at N1, enabling subsequent alkylation.

Key Parameters:

  • Molar Ratio: 1:1.2 (diketoester:hydrazine)

  • Reaction Time: 6–8 hours

  • Yield: 70–75%

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is introduced at the C3 position during pyrazole formation. However, post-synthetic functionalization via cross-coupling may be required if regioselectivity issues arise.

Pyrazole SubstrateBoronic AcidCatalystBaseSolventYield (%)
3-Iodo-1H-pyrazole4-Fluorophenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>Na<sub>2</sub>CO<sub>3</sub>DME65–70

Bromoethylation at N1

The N1 position is alkylated with a bromoethyl group using N-(2-bromoethyl)phthalimide or 1,2-dibromoethane. The former reagent improves selectivity by minimizing over-alkylation.

Alkylation with N-(2-Bromoethyl)phthalimide

A mixture of the pyrazole intermediate, N-(2-bromoethyl)phthalimide, and cesium carbonate in acetonitrile is irradiated under microwaves (150°C, 40 min) to afford the alkylated product (Table 3).

Table 3: Microwave-Assisted Bromoethylation

SubstrateReagentBaseSolventConditionsYield (%)
3-(4-Fluorophenyl)-1H-pyrazoleN-(2-Bromoethyl)phthalimideCs<sub>2</sub>CO<sub>3</sub>Acetonitrile150°C, 40 min60–65

The phthalimide group is subsequently removed via hydrazinolysis (hydrazine hydrate in ethanol, reflux), yielding the primary amine intermediate, which is brominated using N-bromosuccinimide (NBS) in CCl<sub>4</sub>.

Esterification of the Carboxylic Acid

The C5 carboxylic acid is esterified with ethanol under acidic conditions.

Fischer Esterification

The pyrazole carboxylic acid is refluxed with excess ethanol and sulfuric acid (Table 4).

Table 4: Esterification Conditions

SubstrateAlcoholCatalystTemperatureTime (h)Yield (%)
1-(2-Aminoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acidEthanolH<sub>2</sub>SO<sub>4</sub>Reflux1280–85

Optimization and Scale-Up Considerations

Solvent and Base Selection

  • THF vs. DMF: THF provides higher yields for diketoester formation (85–90%) compared to DMF (70–75%) due to better enolate stability.

  • Microwave vs. Conventional Heating: Microwave irradiation reduces bromoethylation time from 24 hours to 40 minutes while improving yields by 15%.

Green Chemistry Approaches

  • Catalyst Recycling: Palladium from Suzuki couplings is recovered via filtration over Celite®, reducing costs.

  • Solvent-Free Esterification: Ball milling the carboxylic acid with ethanol and Amberlyst-15 achieves 75% yield without solvent.

Analytical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.35 (t, J = 7.1 Hz, 3H, CH<sub>2</sub>CH<sub>3</sub>), 3.80 (t, J = 6.0 Hz, 2H, NCH<sub>2</sub>), 4.30 (q, J = 7.1 Hz, 2H, OCH<sub>2</sub>), 6.90–7.20 (m, 4H, Ar-H).

  • HRMS (ESI): m/z calc. for C<sub>14</sub>H<sub>14</sub>BrFN<sub>2</sub>O<sub>2</sub> [M+H]<sup>+</sup>: 357.0241; found: 357.0238.

Challenges and Troubleshooting

Regioselectivity in Pyrazole Formation

Using unsymmetrical diketones may yield regioisomers. <sup>13</sup>C NMR distinguishes C3 and C5 substituents via carbonyl carbon shifts (C3: δ 160–165 ppm; C5: δ 150–155 ppm).

Byproduct Formation in Bromoethylation

Over-alkylation produces bis-bromoethyl derivatives. Adding molecular sieves (4Å) absorbs excess reagent, improving mono-alkylation yields by 20% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the bromoethyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

    Substitution Products: Various substituted pyrazole derivatives.

    Oxidation Products: Oxidized forms of the pyrazole ring or the bromoethyl group.

    Hydrolysis Products: The corresponding carboxylic acid and ethanol.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is being investigated for its potential as a pharmacophore in drug development, particularly in the following areas:

  • Anti-inflammatory Agents : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory diseases.
  • Anticancer Activity : The unique combination of functional groups may allow for interactions with specific cancer-related targets, suggesting potential applications in oncology.

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Synthesis of Novel Polymers : The reactivity of the bromoethyl group allows for incorporation into polymer matrices, potentially leading to materials with enhanced electronic properties.
  • Development of Functional Materials : Its ability to form coordination complexes with metal ions opens avenues for creating materials with specific electronic or optical characteristics.

Biological Studies

This compound is also used as a biochemical probe:

  • Enzyme Interaction Studies : The compound can be utilized to study interactions with enzymes, aiding in understanding enzyme kinetics and mechanisms.
  • Receptor Binding Studies : Investigations into how this compound binds to various receptors can provide insights into its potential therapeutic effects.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyrazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Anti-inflammatory Properties

Research conducted on related pyrazole compounds demonstrated their effectiveness in reducing inflammation markers in vitro. The findings suggest that this compound could be further explored as a lead compound for developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the pyrazole ring significantly influence physical properties such as melting points, solubility, and reactivity. Below is a comparative analysis with key analogues:

Compound Name Substituents (Position) Yield (%) Melting Point (°C) Key Features
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate 4-methoxyphenyl (3), bromoethyl (1) 88 88–90 Electron-donating methoxy group enhances stability; monoclinic crystal system.
Ethyl 4-bromo-3-(4-fluorophenyl)-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-pyrazole-5-carboxylate (4k) 4-fluorophenyl (3), 2-oxoethyl (1) 69 99–100 Oxoethyl linker increases polarity; potential for hydrogen bonding.
Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate 4-fluorophenyl (3), chlorobenzyl (1) 88 N/A Bulky benzyl group reduces solubility; dihedral angle of 77.72° with pyrazole.
Ethyl 1-(2-oxo-2-phenylethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (4j) 4-fluorophenyl (3), phenylethyl (1) 70 97–98 Aromatic oxoethyl group enhances π-π stacking interactions.

Key Observations:

  • Electron-Withdrawing vs.
  • Bromoethyl vs. Oxoethyl/Benzyl Groups : The bromoethyl chain offers superior leaving-group capability compared to oxoethyl or benzyl substituents, making it more reactive in SN2 reactions .
  • Crystal Packing: The monoclinic crystal system observed in the methoxyphenyl analogue (space group C2/c) is stabilized by non-classical hydrogen bonds, whereas the fluorophenyl variant’s packing may differ due to fluorine’s electronegativity .

Biological Activity

Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative notable for its complex structure, which includes a bromoethyl group, a fluorophenyl moiety, and an ethyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and antimicrobial applications.

Chemical Structure

  • Molecular Formula : C14H14BrFN2O
  • CAS Number : 1394229-37-8

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Reacting hydrazine with a β-diketone.
  • Nucleophilic Aromatic Substitution : Introducing the fluorophenyl group.
  • Bromination : Using N-bromosuccinimide (NBS) to add the bromoethyl group.
  • Esterification : Converting the carboxylic acid to an ethyl ester using ethanol and a strong acid catalyst like sulfuric acid.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorophenyl group enhances binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in target proteins.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a variety of pharmacological activities:

  • Anticancer Activity : Some studies have shown that pyrazole derivatives can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. This compound may share these properties, making it a candidate for further investigation in cancer therapeutics .
  • Anti-inflammatory Effects : The compound has potential as an anti-inflammatory agent, possibly through the inhibition of pro-inflammatory cytokines like TNFα .
  • Antimicrobial Properties : Preliminary studies suggest that certain pyrazole derivatives possess antimicrobial activity against various pathogens, indicating that this compound may also be effective in this regard .

Case Studies and Research Findings

Recent studies have explored the biological activities of pyrazole derivatives similar to this compound:

Study FocusFindings
Anticancer ActivityPyrazoles demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) when used alone or in combination with doxorubicin .
Anti-inflammatory EffectsInhibition of NF-κB activation was reported, leading to reduced inflammatory responses .
Antimicrobial ActivityCertain pyrazoles showed notable antifungal activity against multiple phytopathogenic fungi .

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution. A typical method involves refluxing ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate with 1,2-dibromoethane in dry acetonitrile using K₂CO₃ as a base. Reaction optimization includes controlling temperature (reflux), solvent polarity, and base strength. After 12–24 hours, the mixture is cooled, filtered, and purified via column chromatography (eluent: dichloromethane/hexane) to yield colorless crystals with ~88% purity .

Q. How is the molecular structure of this compound confirmed using X-ray crystallography?

Single-crystal X-ray diffraction (SC-XRD) is employed. Key parameters include:

  • Data collection : Low-temperature (113 K) measurements using Rigaku/MSC equipment .
  • Structure solution : SHELXS97 for phase determination, SHELXL97 for refinement .
  • Key geometric parameters : Dihedral angles between aromatic rings (e.g., 5.63° between pyrazole and fluorophenyl rings), bond lengths (C–Br: ~1.98 Å), and hydrogen-bonding interactions (C–H⋯O, C–H⋯Br) .
  • Validation : R-factor < 0.05, data-to-parameter ratio > 10 .

Advanced Research Questions

Q. How can phase problem challenges in SC-XRD be addressed for this compound?

Experimental phasing using SHELXC/D/E pipelines is recommended. For small molecules, direct methods in SHELXS97 are sufficient, but for complex cases (e.g., twinning or low-resolution data), iterative refinement with SHELXL and manual validation of electron density maps are critical. Parameters like Rint (<0.05) and completeness (>95%) ensure data quality .

Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence physicochemical properties?

The crystal packing is stabilized by:

  • Weak π-π stacking : Between fluorophenyl and pyrazole rings (distance: ~3.6 Å) .
  • Hydrogen bonds : C–H⋯O (2.5–2.7 Å) and C–H⋯Br (3.1 Å) interactions .
  • Impact : These interactions enhance thermal stability (evident in TGA/DSC data) and solubility behavior, critical for formulation studies .

Q. How can synthetic yields be improved while minimizing side products?

  • Base selection : K₂CO₃ vs. stronger bases (e.g., NaH) affects substitution efficiency and side reactions like elimination .
  • Solvent optimization : Polar aprotic solvents (acetonitrile) favor SN2 mechanisms, reducing bromide scrambling .
  • Monitoring : Thin-layer chromatography (TLC) at 30-minute intervals ensures reaction progression and identifies intermediates .

Data Contradiction Analysis

Q. Discrepancies in reported dihedral angles between similar pyrazole derivatives: How should these be interpreted?

Variations in dihedral angles (e.g., 5.63° in the title compound vs. 77.72° in ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate) arise from substituent electronic effects. Electron-withdrawing groups (e.g., -Br) increase ring planarity, while bulky substituents (e.g., benzyl) induce steric strain. Computational modeling (DFT) can validate these trends .

Q. Divergent refinement strategies for H-atoms: What are the implications for structural accuracy?

Some studies constrain H-atoms using riding models (Uiso = 1.2–1.5 Ueq), while others refine them freely. Constrained models are acceptable for high-resolution data but may obscure hydrogen-bonding details. Cross-validation with neutron diffraction or Hirshfeld surface analysis resolves ambiguities .

Methodological Recommendations

  • Synthetic characterization : Pair SC-XRD with NMR (¹H/¹³C/¹⁹F) to confirm regiochemistry and purity .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to correlate lattice stability with intermolecular interactions .
  • Computational tools : Employ Gaussian or ORCA for optimizing molecular geometries and predicting spectroscopic properties .

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